molecular formula C16H17NO2S B2955837 (2E)-3-(furan-3-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 1798397-53-1

(2E)-3-(furan-3-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2955837
CAS No.: 1798397-53-1
M. Wt: 287.38
InChI Key: BXGOXYQNZVEYES-OWOJBTEDSA-N
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Description

(2E)-3-(furan-3-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one is a synthetic chemical reagent designed for advanced research and development. This compound features a unique molecular architecture combining a furan ring, a thiophene-substituted piperidine, and an α,β-unsaturated ketone (chalcone) linker in an E-configuration . This structure class is of significant interest in medicinal chemistry, as chalcone derivatives are known to exhibit a broad spectrum of biological properties and have been investigated for their potential effectiveness against cancer . The incorporation of both furan and thiophene heterocycles, which are privileged structures in drug discovery, may enhance its interaction with biological targets and can serve as a key intermediate in the synthesis of more complex heterocyclic compounds . Researchers can utilize this compound as a core building block for constructing combinatorial libraries or as a precursor for further chemical transformations, such as oxidative dearomatization and cyclization reactions to access novel fused-ring systems . Its mechanism of action in biological assays, while not yet fully characterized, is anticipated to involve interactions with specific enzymatic pathways or cellular targets common to chalcone-based molecules. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-1-(4-thiophen-3-ylpiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-16(2-1-13-5-9-19-11-13)17-7-3-14(4-8-17)15-6-10-20-12-15/h1-2,5-6,9-12,14H,3-4,7-8H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGOXYQNZVEYES-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C=CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=CSC=C2)C(=O)/C=C/C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(furan-3-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

Molecular Formula C14H15NOS\text{Molecular Formula }C_{14}H_{15}NOS

Key Structural Features:

  • Furan and Thiophene Rings : These heterocyclic components contribute to the compound's electronic properties, potentially influencing its interaction with biological targets.
  • Piperidine Moiety : Known for its presence in various biologically active compounds, it may enhance the pharmacological profile of this molecule.

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene rings often exhibit significant antimicrobial activity. The following table summarizes findings related to the antimicrobial efficacy of similar compounds:

CompoundTarget BacteriaMIC (µM)Reference
Compound AStaphylococcus aureus20–40
Compound BEscherichia coli40–70
This compoundStaphylococcus aureus, Escherichia coliTBD

The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes, similar to other piperidine derivatives .

Potential Therapeutic Applications

The compound has been explored for various therapeutic applications due to its diverse biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression.
  • Neuropharmacological Effects : The piperidine structure is often associated with neuroactive properties. Research into related compounds indicates potential as anxiolytics or antidepressants, warranting further investigation into this compound's effects on neurotransmitter systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antibacterial Activity Study : In a study assessing various piperidine derivatives, it was found that modifications in the thiophene and furan components significantly impacted antibacterial potency against multi-drug resistant strains .
  • In Vitro Cytotoxicity Assays : Compounds structurally similar to this compound were tested against human cancer cell lines, revealing IC50 values that suggest promising anticancer activity .

Scientific Research Applications

Research has indicated that compounds containing furan and thiophene moieties often exhibit significant biological activities, including:

1. Anticancer Properties

  • Studies have shown that derivatives of furan and thiophene can inhibit various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit the proliferation of melanoma cells by targeting the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer .

2. Antimicrobial Activity

  • The compound's structure suggests potential antimicrobial properties. Research on related compounds has demonstrated efficacy against bacterial strains and fungi, indicating that (2E)-3-(furan-3-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one may possess similar capabilities .

3. Neuroprotective Effects

  • The piperidine ring in the compound is known for its neuroprotective properties. Compounds with piperidine structures have been explored for their ability to protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry explored a series of furan-thiophene derivatives for their anticancer properties. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against melanoma cell lines, suggesting that this compound could be a promising candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research conducted on related compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the thiophene ring in enhancing antimicrobial properties, which could be extrapolated to predict similar effects for this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Comparisons
Compound Name Substituents (Ring A/Ring B) Melting Point (°C) Purity (%) Biological Activity (if reported) Reference
Target Compound Furan-3-yl / 4-(thiophen-3-yl)piperidine Not reported Not reported Not reported -
LabMol-70 () Furan-2-yl / 4-(methylsulfanyl)phenyl 152 100 Antitubercular (MIC not specified)
LabMol-71 () Furan-2-yl / 4-(methylsulfanyl)phenyl 114 99.05 Antitubercular (MIC not specified)
LabMol-89 () Nitrothiophen-2-yl / 4-morpholin-4-ylphenyl 240 98.62 Not reported
IM5 () 4-(Dimethylamino)phenyl / 4-(imidazol-1-yl)phenyl Not reported Not reported MAO-A/B inhibitor (IC₅₀: 0.30/0.40 µM)
Compound in Thiophen-3-yl / 4-(4-methylpiperazinyl)phenyl Not reported Not reported Antileukemic (synthesis reported)

Key Observations :

  • Furan Position: The target compound’s furan-3-yl group (vs.
  • Piperidine vs. Piperazine : The 4-(thiophen-3-yl)piperidine in the target compound differs from the 4-(4-methylpiperazinyl)phenyl group in , which may influence solubility and target selectivity .
  • Thiophene Substitution : The thiophen-3-yl group (vs. thiophen-2-yl in –15) introduces distinct electronic effects due to sulfur’s position, possibly enhancing interactions with hydrophobic enzyme pockets .

Structure-Activity Relationship (SAR) Insights

  • Bioisosteric Replacement : The thiophen-3-yl group in the target compound may replace nitro or morpholine groups (as in and ) to optimize metabolic stability while retaining activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2E)-3-(furan-3-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one?

  • Methodology : Use a Claisen-Schmidt condensation between 4-(thiophen-3-yl)piperidine-1-carbonyl chloride and furan-3-carbaldehyde under basic conditions (e.g., NaOH in ethanol). Monitor reaction progress via TLC and purify via column chromatography. Optimize solvent choice (ethanol or DMF) to improve yields .
  • Validation : Confirm purity using HPLC (>95%) and characterize intermediates via 1^1H/13^{13}C NMR and FT-IR. For example, the enone moiety shows distinct 13^{13}C NMR signals at δ 190–200 ppm for the ketone and δ 120–140 ppm for the α,β-unsaturated system .

Q. How can the structural configuration of this compound be confirmed experimentally?

  • Techniques :

  • X-ray crystallography : Resolve the (2E) stereochemistry by growing single crystals in ethyl acetate/hexane. Compare torsion angles (e.g., C2-C1-C4-C5) with similar enones (e.g., (2E)-3-(4-chlorophenyl) derivatives) to validate geometry .
  • Spectroscopy : Use 1^1H NMR coupling constants (Jtrans=1216J_{trans} = 12–16 Hz for α,β-unsaturated systems) and FT-IR (C=O stretch at 1650–1700 cm1^{-1}) .

Q. What are the key reactivity patterns of the thiophene and furan moieties in this compound?

  • Reactivity :

  • Thiophene : Susceptible to electrophilic substitution (e.g., nitration at the 2-position) and oxidation to sulfoxides/sulfones using mCPBA .
  • Furan : Prone to Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under thermal conditions. Monitor regioselectivity via 1^1H NMR .

Advanced Research Questions

Q. How can contradictions in antimicrobial activity data between similar enones be resolved?

  • Analysis : Compare MIC values of (2E)-3-(2,6-dichlorophenyl) analogs (e.g., 8 µg/mL against S. aureus) with this compound. Adjust for substituent effects: electron-withdrawing groups on the aryl ring enhance activity by increasing electrophilicity of the enone .
  • Validation : Perform dose-response assays in triplicate and use statistical tools (e.g., ANOVA) to assess significance. Cross-reference with computational docking studies to identify binding affinity variations .

Q. What computational strategies are effective for modeling the electronic structure of this compound?

  • DFT Workflow :

Optimize geometry at the B3LYP/6-31G(d) level.

Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. For similar enones, gaps of 4.5–5.0 eV correlate with stability under ambient conditions .

Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., thiophene sulfur as a nucleophilic center) .

Q. How do crystal packing interactions influence the stability of this compound?

  • Crystallographic Insights : Analyze hydrogen bonding (e.g., C–H⋯O interactions between enone carbonyl and adjacent piperidine) and π-π stacking (thiophene-furan face-to-face interactions). Compare with (2E)-3-(4-methylphenyl) derivatives, where methyl groups disrupt packing, reducing melting points .

Q. What mechanistic insights can molecular dynamics (MD) simulations provide for its biological activity?

  • Protocol :

Dock the compound into S. aureus enoyl-ACP reductase (PDB: 1BVR) using AutoDock Vina.

Run MD simulations (100 ns) in explicit solvent to assess binding mode stability. Key interactions: enone carbonyl with Tyr158^{158} and thiophene sulfur with Met206^{206} .

Q. How does thermal stability vary under different solvent environments?

  • Thermal Analysis : Perform TGA/DSC in nitrogen atmosphere. Similar enones show decomposition onset at 180–200°C. Solubility parameters (Hansen solubility spheres) in DMSO vs. ethanol correlate with stability—higher dipole moments in DMSO reduce aggregation .

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